![molecular formula C12H13BrO3 B1325310 5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid CAS No. 898767-16-3](/img/structure/B1325310.png)
5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid” is an organic compound containing a bromine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the bromine atom, the methyl group, and the carboxylic acid group. These groups could impact the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis
The bromine atom and the carboxylic acid group in this compound are likely to be reactive sites. The bromine could potentially undergo substitution reactions, while the carboxylic acid group could participate in acid-base reactions or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom could increase the compound’s density and boiling point, while the carboxylic acid group could enable the compound to participate in hydrogen bonding .Scientific Research Applications
Synthesis of Biphenyl Amides
This compound has been used in the synthesis of biphenyl amides . Biphenyl amides are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.
Synthesis of 2-Benzazepine-4-acetic Acid Derivative
It has also been used in the synthesis of 2-benzazepine-4-acetic acid derivatives . These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.
Analog of GPIIb/IIIa Antagonist
The compound serves as an analog of the potent, nonpeptide GPIIb/IIIa antagonist . GPIIb/IIIa antagonists are a class of drugs that prevent platelet aggregation and are used in the treatment of acute coronary syndromes and during percutaneous coronary intervention.
Synthesis of O-Spiro C-Aryl Glucosides
It has been used in the synthesis of O-spiro C-aryl glucosides . These compounds are known for their antidiabetic activity and are used in the treatment of type 2 diabetes.
Catalytic Agent
The compound is used as a catalytic agent . In chemistry, catalysts are substances that increase the rate of a chemical reaction without themselves undergoing any permanent chemical change.
Petrochemical Additive
It is also used as a petrochemical additive . Additives are substances that are added to products such as oils, fuels, and lubricants to enhance their performance.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-bromo-4-methylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQYIFPSTDECKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645379 |
Source
|
Record name | 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid | |
CAS RN |
898767-16-3 |
Source
|
Record name | 3-Bromo-4-methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.